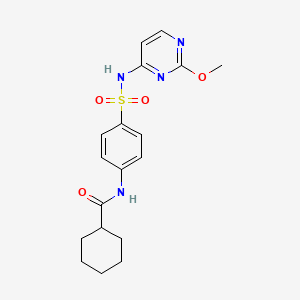
N-(4-(N-(2-甲氧基嘧啶-4-基)磺酰胺基)苯基)环己烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide is a complex organic compound that features a sulfonamide group linked to a methoxypyrimidine moiety and a cyclohexanecarboxamide group
科学研究应用
N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
作用机制
Target of Action
The primary target of this compound is the Mixed Lineage Kinase Domain-Like Protein (MLKL) . MLKL is a crucial protein in the necroptosis pathway, a form of programmed cell death. The activation of MLKL leads to the formation of necroptotic pores, causing cell swelling and eventual rupture .
Mode of Action
The compound acts as an inhibitor of MLKL . It covalently modifies a specific cysteine residue (Cys88) in the human MLKL, thereby blocking its adaptor function . This modification prevents the formation of necroptotic pores, inhibiting the necroptosis pathway .
Biochemical Pathways
The compound primarily affects the necroptosis pathway . By inhibiting MLKL, it prevents the formation of necroptotic pores. This action disrupts the downstream effects of the necroptosis pathway, including cell swelling and rupture .
Result of Action
The inhibition of MLKL by this compound leads to a significant reduction in necroptotic cell death . This can have profound effects at the molecular and cellular levels, potentially influencing the progression of diseases where necroptosis plays a role .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Sulfonamide Intermediate: The reaction between 2-methoxypyrimidine-4-amine and a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.
Coupling with Cyclohexanecarboxylic Acid: The sulfonamide intermediate is then coupled with cyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-Methoxy-N-(4-(2-pyrimidinylsulfamoyl)phenyl)benzamide: Similar structure but with a benzamide group instead of a cyclohexanecarboxamide group.
Necrosulfonamide: Contains a sulfonamide group and is used as an inhibitor in necroptosis research.
2,6-Dimethoxy-4-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)phenyl acetate: Similar sulfonamide and methoxypyrimidine groups but with different substituents.
Uniqueness
N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)cyclohexanecarboxamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
IUPAC Name |
N-[4-[(2-methoxypyrimidin-4-yl)sulfamoyl]phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-26-18-19-12-11-16(21-18)22-27(24,25)15-9-7-14(8-10-15)20-17(23)13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H,20,23)(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUUELSMOYWSPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














